2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide
Description
2-Fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fused pyrroloimidazole core linked to a fluorinated benzene ring. The pyrroloimidazole moiety (5H,6H,7H-pyrrolo[1,2-a]imidazole) is a bicyclic heterocycle synthesized via cyclization of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid, yielding a 86% isolated product . The fluorine atom at the benzene ring’s ortho position enhances metabolic stability and binding affinity, a common strategy in medicinal chemistry to optimize pharmacokinetics.
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c19-15-7-1-2-8-17(15)25(23,24)21-14-6-3-5-13(11-14)16-12-20-18-9-4-10-22(16)18/h1-3,5-8,11-12,21H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQVVNSUTYHQGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[1,2-a]imidazole core, which can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Key Properties of 2-Fluoro-N-(3-{5H,6H,7H-Pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide and Analogs
Research Implications and Gaps
While the evidence highlights structural and synthetic parallels, direct biological data for the target compound are absent. Future studies should:
Evaluate binding affinity to targets like androgen receptors, leveraging methodologies from related compounds .
Optimize solubility via modifications to the sulfonamide or pyrroloimidazole groups, informed by analogs in and .
Explore in vivo pharmacokinetics, particularly the impact of fluorine on half-life and clearance.
Biological Activity
2-fluoro-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the pyrrolo[1,2-a]imidazole moiety contributes to its potential as a pharmacological agent.
Research indicates that compounds with similar structures may act through various mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides have been shown to inhibit enzymes such as carbonic anhydrase and various kinases, which can lead to therapeutic effects in conditions like hypertension and cancer .
- Antiproliferative Effects : Some studies suggest that derivatives of sulfonamides exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Anticancer Properties
The compound's structural similarity to other known anticancer agents suggests potential efficacy against various cancer types. For instance, related compounds have demonstrated significant activity against breast cancer cell lines with IC50 values lower than established drugs like doxorubicin .
Antimicrobial Activity
Sulfonamide derivatives are well-documented for their antimicrobial properties. The specific compound may exhibit activity against both Gram-positive and Gram-negative bacteria due to the sulfonamide functional group's ability to interfere with bacterial folate synthesis pathways .
Case Study 1: Antiproliferative Activity
In a study examining the antiproliferative effects of various sulfonamides, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, suggesting strong anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-fluoro-N-(3-{5H... | MCF-7 (Breast) | 0.5 |
| Other Sulfonamide | MCF-7 (Breast) | 1.0 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of the compound against a panel of bacterial strains. The results showed that it inhibited growth effectively at concentrations ranging from 1 to 10 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 8 |
Discussion
The biological activity of this compound indicates its potential as a therapeutic agent in oncology and infectious diseases. Its mechanisms likely involve enzyme inhibition and modulation of cellular pathways critical for cancer progression and microbial resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
